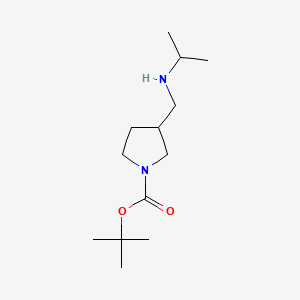

tert-Butyl 3-((isopropylamino)methyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-((isopropylamino)methyl)pyrrolidine-1-carboxylate (TBC) is an organic compound that has been used in various scientific research applications. TBC has been studied for its ability to be used in a variety of synthetic reactions, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis Techniques

Synthesis and Crystal Structure : The synthesis of related pyrrolidine derivatives, such as tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, involves mixed anhydride methods and is characterized by spectroscopic methods and X-ray diffraction, indicating its utility in creating structurally precise chemical entities for further study (S. Naveen et al., 2007).

Enantioselective Synthesis : An efficient synthesis of N-tert-butyl disubstituted pyrrolidines through nitrile anion cyclization strategy demonstrates the potential for creating chiral compounds, which are crucial in drug development and synthetic chemistry (John Y. L. Chung et al., 2005).

Chemical Activation and Reactions

- Activation of Carboxylic Acids : Research on the activation of carboxylic acids using dialkyl pyrocarbonates presents a method for preparing esters and anhydrides from carboxylic acids, including those related to amino acids, which could be relevant for modifying or synthesizing compounds similar to tert-Butyl 3-((isopropylamino)methyl)pyrrolidine-1-carboxylate (V. Pozdnev, 2009).

Medicinal Chemistry Applications

Neuraminidase Inhibitors : The synthesis of compounds with pyrrolidine cores, including tert-butyl derivatives, for use as neuraminidase inhibitors highlights the importance of such structures in developing antiviral drugs (G. T. Wang et al., 2001). This application underlines the potential pharmaceutical relevance of pyrrolidine derivatives.

Synthesis of Functionalized Pyrrolidinones : The efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates showcases the creation of highly functionalized pyrrolidinones, which are valuable for the development of novel inhibitors, suggesting a pathway for the synthesis of complex molecules for therapeutic purposes (Y. Sasaki et al., 2020).

properties

IUPAC Name |

tert-butyl 3-[(propan-2-ylamino)methyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)14-8-11-6-7-15(9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWZXFPNZRIDFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693550 |

Source

|

| Record name | tert-Butyl 3-{[(propan-2-yl)amino]methyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-((isopropylamino)methyl)pyrrolidine-1-carboxylate | |

CAS RN |

1303967-33-0 |

Source

|

| Record name | tert-Butyl 3-{[(propan-2-yl)amino]methyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,9S,10R)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B593743.png)

![3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B593753.png)

![2-[4-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol](/img/structure/B593765.png)